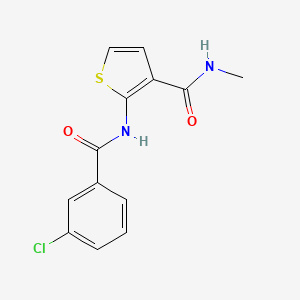

2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

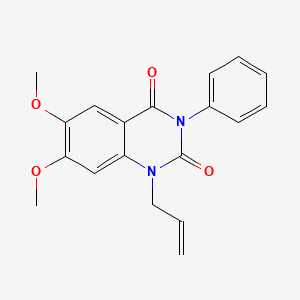

Overview

Description

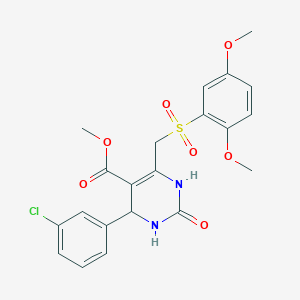

The compound “2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also includes an amide group (-CONH2), a common feature in organic chemistry and biochemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group might undergo hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Pharmacological Research and Toxicology

- N-Methyl-2-Pyridone-5-Carboxamide (2PY) as a Uremic Toxin : 2PY, a degradation product of nicotinamide-adenine dinucleotide (NAD), shows enhanced serum concentrations in chronic renal failure (CRF) patients. Its properties suggest it could act as a novel uremic toxin due to significant inhibition of poly(ADP-ribose) polymerase (PARP-1), highlighting the importance of studying similar compounds in renal dysfunction and potential therapeutic targets (Rutkowski et al., 2003).

Neurological Research

- Investigating the TSPO Activity : A case study showed unusual biodistribution of [11C]PK11195, a radiopharmaceutical used for assessing translocator protein 18 kDa (TSPO) activity via positron emission tomography (PET), indicating the complexity of TSPO activity in human subjects and the need for further research in this area (Roivainen et al., 2011).

Dermatological and Immunological Applications

- Synthesis and Repellent Efficacy of Chiral Piperidine Analogs : The development of a new synthetic arthropod repellent, SS220, based on chiral Diels-Alder reaction and its comparison with Deet and Bayrepel against mosquitoes, demonstrates the potential for chemical compounds in developing new protective agents against disease vectors (Klun et al., 2003).

Cancer Research

- Immunomodulatory Effects of Linomide in Multiple Sclerosis : Linomide, a synthetic immunomodulator, shows promise in treating secondary progressive multiple sclerosis by increasing natural killer cell activity and inhibiting clinical signs in experimental models, indicating the therapeutic potential of related compounds in immune-mediated disorders (Karussis et al., 1996).

Toxicology and Environmental Health

- Toxicologic Studies in Fatal Overdoses : Studies on fatal intoxications involving various chemical compounds highlight the importance of understanding the toxicological profiles and metabolism of chemicals for safety and emergency response purposes (Osterloh et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDFYVWLJVLHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)

![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)

![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)

![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)